rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans

Chiral resolution efficiency Synthetic cost analysis Process chemistry scalability

rac-(3R,4S)-4-Aminooxan-3-ol hydrochloride, trans (CAS 215941-06-3), is a racemic mixture of the trans-configured 4-aminooxan-3-ol as its hydrochloride salt, with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol. This compound belongs to the class of substituted tetrahydropyrans (oxanes) bearing vicinal amino and hydroxyl groups.

Molecular Formula C5H12ClNO2
Molecular Weight 153.6
CAS No. 215941-06-3
Cat. No. B6274685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans
CAS215941-06-3
Molecular FormulaC5H12ClNO2
Molecular Weight153.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(3R,4S)-4-Aminooxan-3-ol Hydrochloride (trans) CAS 215941-06-3: A Racemic Trans Tetrahydropyran Amino Alcohol Building Block for Pharmaceutical Research


rac-(3R,4S)-4-Aminooxan-3-ol hydrochloride, trans (CAS 215941-06-3), is a racemic mixture of the trans-configured 4-aminooxan-3-ol as its hydrochloride salt, with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol [1]. This compound belongs to the class of substituted tetrahydropyrans (oxanes) bearing vicinal amino and hydroxyl groups. The trans configuration places the 4-amino and 3-hydroxyl substituents on opposite faces of the six-membered oxane ring, a spatial arrangement explicitly required in multiple pharmaceutical patents for DPP-4 inhibitors and other therapeutic programs [2][3]. The hydrochloride salt form confers enhanced water solubility and stability relative to the free base, making it the preferred physical form for solution-phase chemistry and biological assay preparation .

Why Generic Substitution Fails for rac-(3R,4S)-4-Aminooxan-3-ol Hydrochloride: Stereochemistry, Salt Form, and Scale Constraints


Within the 4-aminooxan-3-ol chemical space, four stereoisomers exist (two enantiomeric pairs of cis and trans diastereomers), along with free base and various salt forms. Simple interchange among these variants is not scientifically sound. The cis diastereomer (e.g., CAS 1523530-38-2) presents the amino and hydroxyl groups on the same face of the tetrahydropyran ring, resulting in different intramolecular hydrogen-bonding geometry, conformational preferences, and molecular recognition profiles compared to the trans configuration . Critically, patent US8772328B2 explicitly claims that potent DPP-4 inhibitory activity requires a trans orientation of the aryl and NH₂ substituents on the tetrahydropyran core, demonstrating that the trans configuration is a pharmacophoric requirement rather than an interchangeable feature [1]. Furthermore, the hydrochloride salt of the racemic trans form (CAS 215941-06-3) offers a distinct cost and scalability advantage over enantiopure trans forms (CAS 1096594-11-4 or 1630815-44-9), as chiral resolution of the trans racemate proceeds with only 30–40% yield per CN118440041A, making the racemic starting material substantially more economical for early-stage discovery where absolute stereochemistry is not yet fixed [2].

Quantitative Differentiation Evidence for rac-(3R,4S)-4-Aminooxan-3-ol Hydrochloride, trans (CAS 215941-06-3) vs. Key Comparators


Racemic Trans Form vs. Enantiopure Trans Form: Cost and Yield Advantage from Avoidance of Low-Yield Resolution

According to CN118440041A, the chiral resolution of racemic trans-4-amino-3-hydroxytetrahydropyran to obtain single-enantiomer (3S,4R)- or (3R,4S)-4-amino-3-hydroxytetrahydropyran proceeds with only 30–40% yield in the resolution step, which, combined with regioselectivity issues in the epoxide ring-opening step, further reduces the overall route yield, rendering the process route high-cost and unsuitable for large-scale technological production [1]. Consequently, the racemic trans form (CAS 215941-06-3) avoids this yield penalty entirely. Pricing data supports this differential: the racemic trans HCl salt (CAS 215941-06-3) is listed at approximately $700/g (AKSci, 250 mg at $336) , whereas the enantiopure (3R,4S) form (CAS 1096594-11-4) is priced at approximately $2,967/g (Beyotime, 95% purity) , representing a ~4.2-fold cost premium for the enantiopure form.

Chiral resolution efficiency Synthetic cost analysis Process chemistry scalability Pharmaceutical intermediate procurement

Hydrochloride Salt vs. Free Base: Solubility Differential for Aqueous Reaction and Assay Compatibility

The hydrochloride salt form of racemic trans-4-aminooxan-3-ol (CAS 215941-06-3) demonstrates a water solubility of approximately 10 g/L at 25°C, as reported for the closely related enantiopure trans hydrochloride (CAS 1630815-44-9) [1]. In contrast, the free base form (CAS 215940-92-4) exhibits a predicted aqueous solubility of 204 mg/mL (204 g/L) based on computational ESOL estimation, but with a highly variable consensus Log P (ranging from -1.28 to 1.16 across different algorithms) indicating unpredictable ionization-dependent solubility behavior . The hydrochloride salt provides consistent, pH-independent aqueous solubility conferred by the permanent ionic character, which is essential for reproducible solution-phase amide coupling, reductive amination, and biological assay preparation where free base protonation state variability can confound results .

Aqueous solubility Salt form selection Solution-phase chemistry Biological assay preparation

Trans vs. Cis Diastereomer: Pharmacophoric Requirement for DPP-4 Inhibitory Activity

Patent US8772328B2 (Merck Sharp & Dohme) explicitly claims substituted aminotetrahydropyrans as DPP-4 inhibitors wherein the trans orientation of the aryl (Ar) and amino (NH₂) substituents on the tetrahydropyran ring is a defined structural requirement for potent inhibitory activity. The specification states that compounds of the invention have 'a trans orientation of the Ar and NH₂ substituents on the two stereogenic tetrahydropyran carbon atoms' [1]. This pharmacophoric requirement is reiterated in multiple related patent families (US9278976B2, JP4854825B1) targeting DPP-4 for Type 2 diabetes treatment [2]. The cis diastereomer (e.g., CAS 1523530-38-2), which has the amino and hydroxyl groups on the same ring face, would place any derivatized aryl and amino groups in a cis relationship, fundamentally altering the spatial presentation to the DPP-4 active site and failing to meet the claimed pharmacophoric geometry.

DPP-4 inhibition Diastereoselectivity Type 2 diabetes Stereochemistry-activity relationship

Scalability and Analytical Documentation: Racemic Trans HCl Salt Supported by Kg-Scale Synthesis and Multi-Technique Characterization

The trans-4-aminotetrahydropyran-3-ol scaffold (free base, CAS 215940-92-4) has demonstrated kg-scale synthesis capability, as documented by Fujifilm Wako Pure Chemical Industries, sourced from PharmaBlock Sciences . The hydrochloride salt form (CAS 215941-06-3) is offered with purity specifications of ≥97% (ChemScene, Leyan) to NLT 98% (Synblock, MolCore) . Critically, vendors including Synblock provide comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS data , enabling direct quality verification without additional characterization expenditure. In contrast, the cis diastereomer hydrochloride (CAS 1523530-38-2) lacks documented kg-scale synthesis precedent in publicly available supplier records, and its analytical documentation coverage is comparatively narrower.

Kg-scale synthesis Analytical characterization Quality control documentation Supply chain reliability

Broad Pharmaceutical Scaffold Relevance: Cited Across DPP-4, M1 Muscarinic, PAH, and Alzheimer's Programs

Patent CN118440041A identifies the trans-4-amino-3-hydroxytetrahydropyran chiral fragment as a key intermediate appearing in drug candidates from multiple pharmaceutical companies: a Pyroxene compound for pulmonary arterial hypertension (PAH), a Roche compound for Alzheimer's disease, and Moesadong's pyranyl arylmethyl benzoquinazolinone molecules targeting M1 receptor-related diseases including Alzheimer's and schizophrenia [1]. Additionally, the same chiral fragment appears in PD-1/PD-L1 inhibitor molecular structures for cancer immunotherapy [1]. The trans-4-aminotetrahydropyran-3-ol scaffold is also explicitly cited in patent CA3034775A1 for muscarinic M1 receptor positive allosteric modulators [2]. This multi-target, multi-indication patent footprint is substantially broader than that documented for the cis diastereomer, which has primarily appeared in more narrowly focused contexts.

Pharmaceutical intermediate Multi-target scaffold Patent landscaping Drug discovery building block

Trans Diastereomer: Conformational and Hydrogen-Bonding Geometry Distinct from Cis

In the trans-4-aminooxan-3-ol configuration, the 4-amino and 3-hydroxyl groups occupy opposite faces of the tetrahydropyran ring, precluding intramolecular hydrogen bonding between the vicinal amino and hydroxyl substituents. In contrast, the cis diastereomer (e.g., CAS 1363380-59-9) positions these groups on the same ring face, enabling potential intramolecular H-bonding that can alter the conformational ensemble and the availability of these functional groups for intermolecular interactions . Literature on conformationally constrained amino alcohols demonstrates that such cis/trans configurational differences in six-membered heterocycles produce measurable differences in biological target recognition, as the spatial vectors of hydrogen-bond donor/acceptor groups are fundamentally altered [1]. This conformational distinction is consistent with the trans-specific pharmacophoric requirements documented in the DPP-4 inhibitor patent family.

Conformational analysis Intramolecular hydrogen bonding Molecular recognition Diastereomer comparison

Optimal Procurement and Application Scenarios for rac-(3R,4S)-4-Aminooxan-3-ol Hydrochloride, trans (CAS 215941-06-3)


Early-Stage DPP-4 Inhibitor Discovery and Lead Optimization

For medicinal chemistry programs targeting dipeptidyl peptidase-IV (DPP-4) for Type 2 diabetes, the racemic trans hydrochloride (CAS 215941-06-3) provides the pharmacophorically required trans orientation of the amino group without the cost penalty of enantiopure material. As documented in US8772328B2, potent DPP-4 inhibitors require a trans relationship between the aryl and NH₂ substituents on the tetrahydropyran core [1]. During hit-to-lead and lead optimization phases where multiple derivatives are synthesized in parallel, the ~4.2-fold cost savings of the racemic form over enantiopure material enables broader chemical space exploration before committing to a specific absolute configuration for preclinical development [2].

Scaffold Derivatization and Library Synthesis for Multi-Target Screening

The trans-4-amino-3-hydroxytetrahydropyran scaffold has been incorporated into drug candidates spanning DPP-4 inhibition, M1 muscarinic receptor positive allosteric modulation (Alzheimer's disease, schizophrenia), pulmonary arterial hypertension therapy, and PD-1/PD-L1 cancer immunotherapy [1]. The racemic trans HCl form (CAS 215941-06-3) is the optimal starting material for constructing screening libraries that explore chemical diversity around this privileged scaffold, as its hydrochloride salt ensures consistent solubility in polar aprotic solvents (DMF, DMSO) commonly used for amide coupling and reductive amination reactions [2]. The availability of comprehensive analytical documentation (NMR, HPLC, LC-MS) from multiple vendors further supports quality control in library production workflows .

Process Chemistry Development and Route Scouting at Multi-Gram to Kilogram Scale

For process research groups developing scalable synthetic routes, the racemic trans form offers a cost-efficient substrate for reaction optimization, protecting group strategy evaluation, and crystallization development. The demonstrated kg-scale synthesis capability for the trans-4-aminotetrahydropyran-3-ol scaffold (free base) by PharmaBlock Sciences, as distributed by Fujifilm Wako, provides confidence in supply continuity for larger-scale process development [1]. CN118440041A further describes the synthetic pathway from 4-hydroxy-tetrahydropyran through epoxide ring-opening to the trans-racemate, providing a well-characterized route amenable to process optimization [2].

Chiral Method Development and Analytical Reference Standard Preparation

The racemic trans hydrochloride (CAS 215941-06-3) serves as an essential reference material for developing chiral HPLC or SFC methods to separate the (3R,4S) and (3S,4R) enantiomers. CN118440041A explicitly describes the use of SFC (supercritical fluid chromatography) for resolving the trans racemate, with the resolution step yielding only 30–40% of the desired single enantiomer [1]. The racemic form is therefore indispensable as both the starting material for method development and as the reference standard against which enantiomeric excess is measured, making it a procurement requirement for any analytical laboratory supporting chiral tetrahydropyran-based drug discovery programs.

Quote Request

Request a Quote for rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.